Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate
CAS No.: 57677-79-9
VCID: VC3734898
Molecular Formula: C13H13NO3S
Molecular Weight: 263.31 g/mol
* For research use only. Not for human or veterinary use.

Description |
Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring, an ethyl ester group, and a 4-methoxyphenyl substituent. It is widely recognized for its potential applications in pharmaceutical development, agricultural chemistry, and biological research. This compound's unique structure enhances its biological activity, making it an attractive candidate for drug synthesis and other scientific investigations. Synthesis MethodsThe synthesis of Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. A common method includes the reaction of ethyl acetoacetate with 4-methoxybenzaldehyde and thiourea under acidic conditions to form the thiazole ring. Industrial production may utilize similar synthetic routes on a larger scale, employing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Biological Activities and ApplicationsEthyl 2-(4-methoxyphenyl)thiazole-4-carboxylate exhibits significant antimicrobial and antifungal activities, making it a valuable compound in pharmaceutical research. It is also used in the development of agrochemicals for crop protection and in material science for creating novel materials . Biological TargetsThiazole derivatives, including Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate, interact with biological targets such as DNA and topoisomerase II. This interaction can lead to DNA double-strand breaks and cell death. Pharmaceutical DevelopmentThis compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs . Agricultural ChemistryIt is used in the formulation of effective pesticides and herbicides for crop protection . Material ScienceThe compound is explored for its potential in creating novel materials like polymers and coatings that enhance durability and resistance to environmental factors . Research FindingsResearch on Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate highlights its potential in biological research, including its effects on cellular processes, which can lead to new insights in cancer research . Additionally, its antimicrobial properties against various bacterial strains, such as E. coli and S. aureus, make it a promising candidate for further investigation. |
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CAS No. | 57677-79-9 |
Product Name | Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate |
Molecular Formula | C13H13NO3S |
Molecular Weight | 263.31 g/mol |
IUPAC Name | ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate |
Standard InChI | InChI=1S/C13H13NO3S/c1-3-17-13(15)11-8-18-12(14-11)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3 |
Standard InChIKey | IZEUWGPRBNUAFE-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)OC |
Canonical SMILES | CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)OC |
PubChem Compound | 10400532 |
Last Modified | Aug 16 2023 |
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